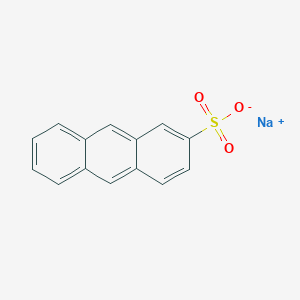
1,2-ジブロモエチルトリメチルシラン
概要
説明
1,2-Dibromoethyltrimethylsilane is an organosilicon compound with the molecular formula C5H12Br2Si. It is characterized by the presence of two bromine atoms attached to an ethyl group, which is further bonded to a trimethylsilane group. This compound is known for its reactivity and is used in various chemical synthesis processes .
科学的研究の応用
1,2-Dibromoethyltrimethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
準備方法
1,2-Dibromoethyltrimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of trimethyl(vinyl)silane with N-bromosuccinimide (NBS) in acetonitrile at room temperature. The reaction proceeds with high yield and produces 1,2-dibromoethyltrimethylsilane as a colorless liquid . Another method involves the reaction of trimethylchlorosilane with bromoethane under an inert gas atmosphere .
化学反応の分析
1,2-Dibromoethyltrimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form ethyltrimethylsilane.
Elimination Reactions: Under certain conditions, the bromine atoms can be eliminated to form alkenes.
Common reagents used in these reactions include N-bromosuccinimide, acetonitrile, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
作用機序
The mechanism of action of 1,2-dibromoethyltrimethylsilane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The trimethylsilane group provides stability and influences the reactivity of the compound .
類似化合物との比較
1,2-Dibromoethyltrimethylsilane can be compared with other similar compounds, such as:
1,2-Dichloroethyltrimethylsilane: Similar in structure but with chlorine atoms instead of bromine.
1,2-Diiodoethyltrimethylsilane: Contains iodine atoms, which are larger and more reactive than bromine.
1,2-Dibromoethane: Lacks the trimethylsilane group, making it less stable and more reactive.
The uniqueness of 1,2-dibromoethyltrimethylsilane lies in its combination of the ethyl group with bromine atoms and the trimethylsilane group, providing a balance of reactivity and stability .
特性
IUPAC Name |
1,2-dibromoethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12Br2Si/c1-8(2,3)5(7)4-6/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJHCBRLJLIXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Br2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540539 | |
| Record name | (1,2-Dibromoethyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18146-08-2 | |
| Record name | (1,2-Dibromoethyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,2-Dibromoethyltrimethylsilane in the synthesis of α-trimethylsilyl acrylic monomers?
A1: 1,2-Dibromoethyltrimethylsilane serves as a starting material in the synthesis of α-trimethylsilyl acrylic acid and its methyl ester. [] The research article highlights its successful utilization in achieving a good yield of these monomers. While the specific reaction steps are not detailed in the abstract, it signifies the importance of 1,2-Dibromoethyltrimethylsilane as a key precursor in this synthesis pathway.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)









